molecular formula C16H28O3 B15342681 Acetic acid, dicyclohexylethoxy- CAS No. 101726-03-8

Acetic acid, dicyclohexylethoxy-

Cat. No.: B15342681
CAS No.: 101726-03-8
M. Wt: 268.39 g/mol
InChI Key: XYFAHARHQXATDJ-UHFFFAOYSA-N
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Description

Acetic acid, dicyclohexylethoxy- is a chemical compound with the molecular formula C16H28O2 It is a derivative of acetic acid where the hydrogen atoms of the ethoxy group are replaced by dicyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, dicyclohexylethoxy- typically involves the esterification of acetic acid with dicyclohexylethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of acetic acid, dicyclohexylethoxy- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous feeding of acetic acid and dicyclohexylethanol into the reactor, along with the acid catalyst. The reaction mixture is then heated and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, dicyclohexylethoxy- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form dicyclohexylethoxyacetic acid.

    Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Dicyclohexylethoxyacetic acid.

    Reduction: Dicyclohexylethanol.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Acetic acid, dicyclohexylethoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of acetic acid, dicyclohexylethoxy- involves its interaction with various molecular targets. In ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of acetic acid and dicyclohexylethanol. The molecular pathways involved include the formation of a tetrahedral intermediate and subsequent breakdown to the final products.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, cyclohexylethoxy-: Similar structure but with only one cyclohexyl group.

    Acetic acid, dicyclohexylmethoxy-: Similar structure but with a methoxy group instead of an ethoxy group.

    Acetic acid, dicyclohexylpropoxy-: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

Acetic acid, dicyclohexylethoxy- is unique due to the presence of two cyclohexyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where stability and resistance to hydrolysis are important.

Properties

CAS No.

101726-03-8

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

2,2-dicyclohexyl-2-ethoxyacetic acid

InChI

InChI=1S/C16H28O3/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H,17,18)

InChI Key

XYFAHARHQXATDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CCCCC1)(C2CCCCC2)C(=O)O

Origin of Product

United States

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